molecular formula C14H8F3NO2S2 B2398314 Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 478048-35-0

Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2398314
CAS No.: 478048-35-0
M. Wt: 343.34
InChI Key: RCIRVWNMADHUIF-UHFFFAOYSA-N
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Description

Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. The structure includes a 2-thienyl substituent at position 3 and a trifluoromethyl (-CF₃) group at position 6, with a methyl ester at position 2 (Figure 1).

Properties

IUPAC Name

methyl 3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2S2/c1-20-13(19)12-10(8-3-2-4-21-8)11-9(22-12)5-7(6-18-11)14(15,16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIRVWNMADHUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The thienyl group can be introduced via cross-coupling reactions such as Suzuki or Stille coupling .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H8F3NO2S2
  • Molecular Weight : 343.34 g/mol
  • CAS Number : 478048-35-0

This compound features a complex structure that includes thieno and pyridine rings, contributing to its unique chemical behavior and potential applications in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
A5491.962
HCT-1163.597
MCF-71.764
HT-294.496

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies demonstrated its ability to inhibit inflammatory responses effectively, which could be beneficial for conditions such as arthritis or other inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that allow for the modification of its structure to enhance biological activity. Recent advancements in synthetic methodologies have facilitated the creation of various derivatives with improved pharmacological properties.

Semiconductors

The thieno-pyridine framework is also being explored in the field of organic electronics. Compounds like this compound are being studied for their potential use as semiconductors in organic photovoltaic devices due to their favorable electronic properties.

Case Studies

  • Anticancer Efficacy Study : A series of experiments conducted on different cancer cell lines revealed that this compound exhibited potent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin and cisplatin .
  • Anti-inflammatory Mechanism : In a study assessing the anti-inflammatory properties of the compound, it was shown to reduce edema in animal models significantly, suggesting that it could be developed into a therapeutic agent for treating inflammatory disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of thieno[3,2-b]pyridine derivatives are highly dependent on substituent variations. Below is a detailed comparison of the target compound with its analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key References
Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate 2-Thienyl -CF₃ C₁₄H₉F₃N₂O₂S₂ 370.36 -
Methyl 3-(pyridin-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate Pyridin-2-yl -CF₃ C₁₅H₉F₃N₂O₂S 338.30
Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate -CH₃ -CF₃ C₁₁H₈F₃NO₂S 275.25
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate -NH₂ -CF₃, -Ph (position 4) C₁₇H₁₃F₃N₂O₂S 366.36
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide 2-Thienyl (carbohydrazide) -CF₃ C₁₃H₈F₃N₃OS₂ 343.35

Key Observations :

Substituent Effects on Molecular Weight :

  • The trifluoromethyl group (-CF₃) at position 6 consistently contributes to higher molecular weights (e.g., 275.25–370.36 g/mol). The target compound (370.36 g/mol) is heavier than its pyridinyl analog (338.30 g/mol) due to the sulfur-rich thienyl group .
  • Replacement of the methyl ester with a carbohydrazide group reduces molecular weight (343.35 g/mol vs. 370.36 g/mol) .

Biological Activity: Anticancer Potential: Compounds with trifluoromethyl and aromatic substituents (e.g., pyridinyl, phenyl) exhibit potent activity against cancer cell lines. For instance:

  • Methyl 3-amino-6-[(hetero)arylamino]thieno[3,2-b]pyridine-2-carboxylates showed GI₅₀ values as low as 1 µM against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
  • Methoxylated derivatives (e.g., VIa, VIb) demonstrated GI₅₀ values of 1–2.5 µM and were noted for their fluorescence, suggesting applications in drug delivery . Role of the Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and lipophilicity, critical for membrane permeability and target binding .

Synthetic Routes: Thorpe-Ziegler Cyclization: Used to synthesize thieno[2,3-b]pyridines from pyridine-2(1H)-thiones . Suzuki Coupling: Employed to introduce aryl/heteroaryl groups at position 6 (e.g., phenyl, pyridinyl) . Chloroacetonitrile Reactions: Facilitate cyanomethylthio substitutions, as seen in the synthesis of 3-cyano derivatives .

Biological Activity

Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by data from various studies.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-b]pyridine class, characterized by a fused heterocyclic structure that enhances its biological activity. The presence of trifluoromethyl and thienyl groups contributes to its unique properties, making it a candidate for various therapeutic applications.

In Vitro Studies

  • Cell Line Testing :
    • The compound was evaluated for its antitumor effects on triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. Using the sulforhodamine B assay, it demonstrated significant growth inhibition with a GI50 concentration of 13 μM against MDA-MB-231 cells. Notably, it exhibited minimal toxicity towards non-tumorigenic MCF-12A cells, indicating a selective action against cancer cells .
  • Mechanism of Action :
    • Further investigations revealed that treatment with the compound led to alterations in cell cycle distribution. Specifically, there was an increase in the G0/G1 phase and a decrease in the S phase among treated cells compared to controls. This suggests that the compound may induce cell cycle arrest, which is a common mechanism for anticancer agents .
  • In Vivo Studies :
    • In an in ovo CAM (chick chorioallantoic membrane) model, the compound significantly reduced tumor size, further supporting its potential as an effective anticancer agent .

Comparative Efficacy

CompoundCell LineGI50 (μM)Notes
This compoundMDA-MB-23113Selective against cancer cells
Compound 1 (N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine)Various0.09 - 0.31More active than ellipticine
Compound 2 (N-(2-methoxyphenyl)thieno[3,2-b]pyridin-7-amine)HeLa1.40 - 5.91Low GI50 values in non-tumor cells

Antiviral Potential

Recent studies have explored the antiviral activities of thieno[3,2-b]pyridine derivatives. Although specific data on this compound is limited, related compounds have shown promise as antiviral agents against various viruses by inhibiting viral replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thieno[3,2-b]pyridine scaffold can significantly influence its potency and selectivity. For instance:

  • Substituents at C-6 and C-3 have been linked to enhanced anticancer activity.
  • The trifluoromethyl group at C-6 appears to be vital for maintaining high potency against cancer cell lines .

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